N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide
Description
N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide is a glycosphingolipid composed of a hydrophobic ceramide lipid and a hydrophilic sugar moiety. It is found in microdomains on the plasma membranes of numerous cells. The chemical formula of this compound is C42H79NO13, with a molar mass of 806.088 g/mol. The IUPAC name for this compound is N-(dodecanoyl)-1-beta-lactosyl-sphing-4-enine .
Properties
Molecular Formula |
C42H79NO13 |
|---|---|
Molecular Weight |
806.1 g/mol |
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide |
InChI |
InChI=1S/C42H79NO13/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-31(46)30(43-34(47)26-24-22-20-17-12-10-8-6-4-2)29-53-41-39(52)37(50)40(33(28-45)55-41)56-42-38(51)36(49)35(48)32(27-44)54-42/h23,25,30-33,35-42,44-46,48-52H,3-22,24,26-29H2,1-2H3,(H,43,47)/b25-23+/t30-,31+,32+,33+,35-,36-,37+,38+,39?,40+,41+,42-/m0/s1 |
InChI Key |
KNWHKVBHCLQVFX-QXWNENIHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCC)O |
physical_description |
Solid |
solubility |
Insoluble |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide can be synthesized through a process involving the deacylation and reacylation of lactosylceramide. The compound is initially prepared from bovine brain gangliosides. The lactosylceramide is N-deacylated by alkaline hydrolysis, resulting in lysolactosylceramides. These lysolactosylceramides are then reacylated with N-succinimidyl fatty acid esters to produce specific molecular species of lactosylceramide .
Industrial Production Methods
The industrial production of lactosylceramide involves the biosynthesis of the compound in tissues. This process includes the addition of a second monosaccharide unit (galactose) as its nucleotide derivative (UDP-galactose) to monoglucosylceramide. This reaction is catalyzed by beta-1,4-galactosyltransferase on the lumenal side of the Golgi apparatus .
Chemical Reactions Analysis
Types of Reactions
N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require the presence of an oxidizing agent such as hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation of lactosylceramide can lead to the formation of oxidized lactosylceramide derivatives, while reduction can result in reduced lactosylceramide species.
Scientific Research Applications
N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide has numerous scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of more complex glycosphingolipids.
Biology: Lactosylceramide plays a role in cell signaling and membrane microdomain formation.
Mechanism of Action
Lactosylceramide exerts its effects by participating in the biosynthesis of glycosphingolipids. It serves as a precursor to higher homolog sub-families such as gangliosides, sulfatides, and complex neutral glycosphingolipids. These compounds play roles in cell signaling, inflammation, and oxidative stress. Lactosylceramide activates NADPH oxidase to generate reactive oxygen species, leading to a cascade of signaling molecules and pathways that initiate diverse phenotypes like inflammation and atherosclerosis .
Comparison with Similar Compounds
N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide can be compared with other glycosphingolipids such as glucosylceramide, trihexosylceramide, and globoside. While all these compounds share a common glycosphingolipid structure, lactosylceramide is unique in its specific role in the biosynthesis of complex glycosphingolipids and its involvement in cell signaling pathways .
List of Similar Compounds
- Glucosylceramide
- Trihexosylceramide
- Globoside
- Hematoside (GM3)
Lactosylceramide’s unique structure and function make it a valuable compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
